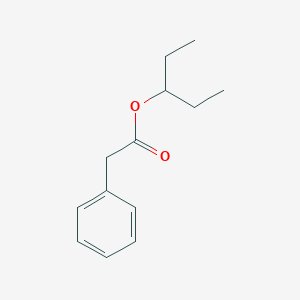
Pentan-3-yl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentan-3-yl phenylacetate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This compound is synthesized from phenylacetic acid and pentan-3-ol, and it is characterized by its unique chemical structure which combines a phenyl group with an ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentan-3-yl phenylacetate typically involves the esterification reaction between phenylacetic acid and pentan-3-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The general reaction scheme is as follows:
Phenylacetic acid+Pentan-3-olAcid catalystPentan-3-yl phenylacetate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of ionic liquids as catalysts has also been explored to enhance the efficiency and environmental friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
Pentan-3-yl phenylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield phenylacetic acid and pentan-3-ol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: Phenylacetic acid and pentan-3-ol.
Reduction: Phenylacetaldehyde and pentan-3-ol.
Transesterification: A new ester and alcohol, depending on the reacting alcohol.
Scientific Research Applications
Pentan-3-yl phenylacetate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of pentan-3-yl phenylacetate primarily involves its interaction with biological membranes and enzymes. The ester linkage can be hydrolyzed by esterases, releasing phenylacetic acid and pentan-3-ol. Phenylacetic acid can further interact with metabolic pathways, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl phenylacetate: Similar ester with ethyl group instead of pentan-3-yl group.
Methyl phenylacetate: Similar ester with methyl group instead of pentan-3-yl group.
Butyl phenylacetate: Similar ester with butyl group instead of pentan-3-yl group.
Uniqueness
Pentan-3-yl phenylacetate is unique due to its specific ester linkage and the presence of the pentan-3-yl group, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to ethyl or methyl phenylacetate results in different solubility and volatility characteristics, making it suitable for specific applications in the fragrance and flavor industries .
Properties
CAS No. |
5436-62-4 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
pentan-3-yl 2-phenylacetate |
InChI |
InChI=1S/C13H18O2/c1-3-12(4-2)15-13(14)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI Key |
IXNXMQHWRPTORU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















